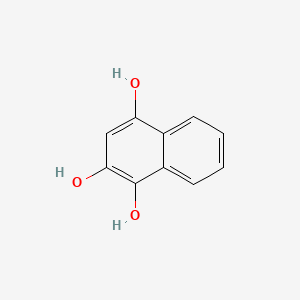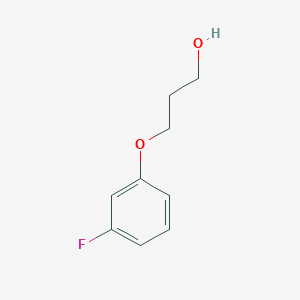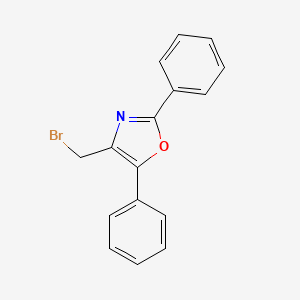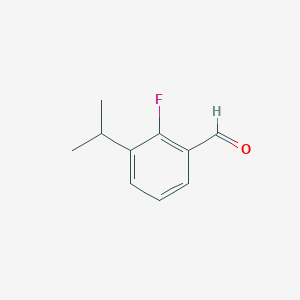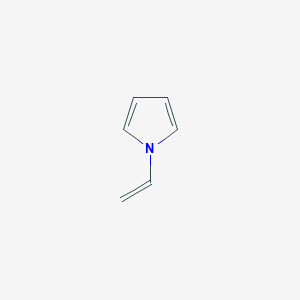
1-Vinylpyrrole
Overview
Description
1-Vinylpyrrole is a compound with the molecular formula C6H7N . It is also known by other names such as 1-ethenylpyrrole and n-vinylpyrrole . The molecular weight of 1-Vinylpyrrole is 93.13 g/mol .
Synthesis Analysis
1-Vinylpyrroles can be synthesized by formylating with the N,N-dimethylformamide/oxalyl chloride reagent system . Another method involves the synthesis of 1-vinylpyrrole-2-carbonitriles from readily available 1-vinylpyrrole-2-carbaldehyde oximes .
Molecular Structure Analysis
The molecular structure of 1-Vinylpyrrole includes a pyrrole ring with a vinyl group attached . The InChIKey of 1-Vinylpyrrole is CTXUTPWZJZHRJC-UHFFFAOYSA-N .
Chemical Reactions Analysis
1-Vinylpyrrole-2-carbaldehydes can be synthesized from their 1-vinyl derivatives by a modified Vilsmeier–Haack reaction . The reaction of 1-vinylpyrrole-2-carbaldehydes with hydroxylamine hydrochloride in pyridine or ethanol in the presence of NaHCO3 or NaOAc affords previously unknown 1-vinylpyrrole-2-carbaldehyde oximes in 95–99% yields .
Physical And Chemical Properties Analysis
1-Vinylpyrrole has a molecular weight of 93.13 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, a Rotatable Bond Count of 1, and a Topological Polar Surface Area of 4.9 Ų .
Scientific Research Applications
Protein Kinase Inhibitors and Modulators
1-Vinylpyrrole derivatives, particularly 2-(1-hydroxypropyn-2-yl)pyrroles, serve as crucial intermediates in the synthesis of protein kinase inhibitors and modulators . These compounds play a pivotal role in regulating cellular processes by modulating protein kinases, which are essential for cell signaling, proliferation, and differentiation.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDK inhibitors are promising therapeutic agents for cancer treatment. 2-(1-Hydroxypropyn-2-yl)pyrroles contribute to the synthesis of novel CDK inhibitors . These inhibitors target specific cyclin-dependent kinases involved in cell cycle regulation, potentially arresting cancer cell growth.
Endothelial Differentiation Gene (EDG-1) Receptor Antagonists
EDG-1 receptor antagonists are valuable in preventing and treating inflammatory conditions, abnormal angiogenesis, cerebral vascular spasm, brain ischemia, myocardial infarction, nephritis, immune diseases, and Crohn’s disease . 2-(1-Hydroxypropyn-2-yl)pyrroles serve as intermediates for these antagonists.
Synthesis of Fused Bicycles
By annulating a cyclopentanone ring onto a pyrrole, 2-(1-hydroxypropyn-2-yl)pyrroles form fused bicycles. These fused structures find abundant use as synthetic intermediates in various chemical transformations .
Meso-Ethynyl-Substituted Boradiazoindacene (BODIPY) Dyes
BODIPY dyes are potential components of light-harvesting compositions. 2-(1-Hydroxypropyn-2-yl)pyrroles can serve as intermediates for the synthesis of meso-ethynyl-substituted BODIPY dyes, which have applications in fluorescence imaging and photodynamic therapy .
Base-Mediated Direct Ethynylation
The groundbreaking work on base-mediated direct ethynylation of pyrrolecarbaldehydes with free acetylene has paved an expedient route to important biomolecules containing a pyrrole ring . This method allows the efficient synthesis of 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles.
Mechanism of Action
Target of Action
1-Vinylpyrrole is a versatile molecule that serves as a key intermediate in the synthesis of various biomolecules . It primarily targets the formation of complex organic compounds, playing a crucial role in the synthesis of protein kinase inhibitors or modulators .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, 1-Vinylpyrrole-2-carbaldehydes react with acetylene at atmospheric pressure in a NaOH/EtOH/DMSO system at 7–10 °C to afford 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles . This reaction represents the first base-mediated direct ethynylation of pyrrolecarbaldehydes with free acetylene under modified conditions of the Favorsky reaction .
Biochemical Pathways
The biochemical pathways affected by 1-Vinylpyrrole involve the synthesis of important biomolecules. These include protein kinase inhibitors or modulators and novel cyclin-dependent kinase inhibitors . The compound also serves as an intermediate for endothelial differentiation gene (EDG-1) receptor antagonists .
Result of Action
The result of 1-Vinylpyrrole’s action is the formation of complex organic compounds. For example, it can form 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles, which are important biomolecular intermediates . These intermediates are used in the synthesis of various drugs, including protein kinase inhibitors and cyclin-dependent kinase inhibitors .
Action Environment
The action of 1-Vinylpyrrole is influenced by environmental factors such as temperature and pressure. For instance, the reaction with acetylene occurs at atmospheric pressure in a NaOH/EtOH/DMSO system at 7–10 °C . These conditions are crucial for the successful formation of 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles .
Future Directions
1-Vinylpyrroles have been finding ever-increasing application in the synthesis of pharmaceuticals and analogues of natural compounds . New antibiotics, pheromones, toxins, inhibitors of cell division, and immunomodulating agents containing the pyrrole core have been discovered . This suggests that 1-Vinylpyrrole and its derivatives could have significant potential in future research and applications.
properties
IUPAC Name |
1-ethenylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-7-5-3-4-6-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUTPWZJZHRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69457-77-8 | |
| Details | Compound: 1H-Pyrrole, 1-ethenyl-, homopolymer | |
| Record name | 1H-Pyrrole, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69457-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40415932 | |
| Record name | 1-vinylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylpyrrole | |
CAS RN |
13401-81-5 | |
| Record name | 1-vinylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing 1-vinylpyrrole-2-carbaldehydes?
A1: 1-Vinylpyrroles can be efficiently formylated using the Vilsmeier-Haack reaction with the N,N-dimethylformamide/oxalyl chloride reagent system. This method allows for the preparation of various 1-vinylpyrrole-2-carbaldehydes in high yields (up to 97%). []
Q2: Can 1-vinylpyrrole-2-carbaldehydes be directly converted to 1-vinylpyrrole-2-carbonitriles?
A2: Yes, 1-vinylpyrrole-2-carbaldehyde oximes, easily accessible from the corresponding aldehydes, can be dehydrated to provide 1‐vinylpyrrole‐2‐carbonitriles in good yields using either acetic anhydride [] or a one-pot procedure involving treatment with a DMF/(COCl)2 complex, NH2OH·HCl/NaOAc, and acetic anhydride. []
Q3: What is unusual about the reactivity of 1-(2-hydroxyalkyl)pyrroles with acetylene?
A4: In a unique example of nucleophilic addition to an unactivated carbon-carbon triple bond, 1-(2-hydroxyalkyl)pyrroles add to acetylene in the presence of a strong base (KOH or NaOH in DMSO). This reaction proceeds with high atom economy, providing 1-[2-(vinyloxy)alkyl]pyrroles, which can be further converted to 1-vinylpyrroles by base-mediated elimination of vinyl alcohol. []
Q4: How can 1-vinylpyrroles be utilized in the synthesis of unnatural amino acids?
A5: 1-Vinylpyrrole-2-carbaldehydes demonstrate chemo-, regio-, and stereospecific reactivity towards the ε-amino group of L-lysine under mild acidic conditions. This reaction generates a novel class of optically active, unnatural amino acids containing a 1-vinylpyrrole moiety in high yields and exclusively (E)-configuration. []
Q5: What spectroscopic techniques provide insights into the structure and conformation of 1-vinylpyrroles?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is extensively employed to elucidate the structure and conformation of 1-vinylpyrroles. [, , , , ] These techniques provide valuable information about the electronic environment and spatial arrangement of atoms within the molecule.
Q6: How do intramolecular hydrogen bonds influence the NMR spectra of 1-vinylpyrrole derivatives?
A7: Studies on 1-vinylpyrrole-2-carbaldehyde oxime, 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles, and related compounds revealed that intramolecular C-H···N, C-H···O and C-H···S hydrogen bonds significantly affect their 1H and 13C NMR spectra. These bonds lead to specific downfield shifts of protons involved in hydrogen bonding and alterations in coupling constants, providing evidence for preferred conformations. [, ]
Q7: What are the potential applications of 1-vinylpyrrole-containing polymers in materials science?
A8: Polymers incorporating 1-vinylpyrrole units, such as poly(1-vinylpyrrole) and poly(1-vinylindole), are investigated as potential substitutes for poly(1-vinylcarbazole) in photorefractive materials. [] These polymers exhibit lower glass transition temperatures compared to poly(1-vinylcarbazole), potentially leading to materials requiring less plasticizer. Their higher electric dipole moments could improve compatibility with other components in photorefractive blends.
Q8: Can 1-vinylpyrroles participate in metal-catalyzed reactions?
A9: Yes, 2-arylazo-1-vinylpyrroles can act as ligands in palladium-catalyzed Heck reactions. [] Furthermore, the regioselectivity of palladium-catalyzed Heck reactions involving 1-vinylpyrroles is influenced by both steric and electronic factors associated with substituents on the pyrrole ring. []
Q9: How is computational chemistry employed in understanding 1-vinylpyrrole systems?
A10: Density Functional Theory (DFT) calculations are used to investigate the conformational preferences and hydrogen bonding interactions in 1-vinylpyrrole derivatives. [] These calculations complement experimental NMR data and provide deeper insights into the structural features and stability of these compounds. Additionally, molecular modeling techniques can be applied to predict reactivity and explore structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



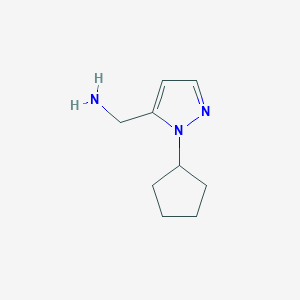
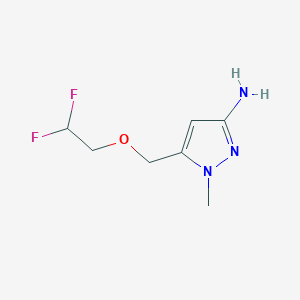
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
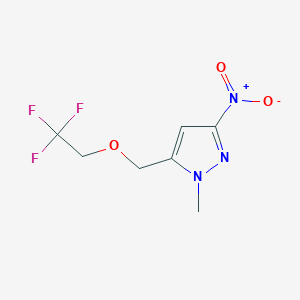
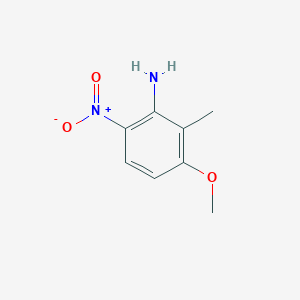
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

